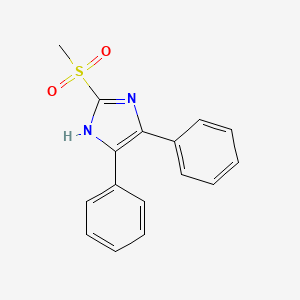
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- is an organic compound that belongs to the class of pyran derivatives It is characterized by a six-membered ring containing one oxygen atom and a carboxaldehyde group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- can be achieved through several synthetic routes. One common method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel . This process converts the double bonds in the pyran ring to single bonds, resulting in the formation of the tetrahydro derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The use of high-pressure hydrogen gas and efficient catalysts ensures the complete conversion of starting materials to the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: 2H-Pyran-3-carboxylic acid, tetrahydro-6,6-dimethyl-4-oxo-.
Reduction: 2H-Pyran-3-methanol, tetrahydro-6,6-dimethyl-4-oxo-.
Substitution: Various substituted pyran derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes, influencing cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-: Another pyran derivative with similar structural features but different reactivity and applications.
Tetrahydro-2H-pyran-3-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- is unique due to its specific substitution pattern and the presence of both an aldehyde and a tetrahydro pyran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
53854-98-1 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
6,6-dimethyl-4-oxooxane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c1-8(2)3-7(10)6(4-9)5-11-8/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
URLKUKMCKNPDIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(CO1)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)
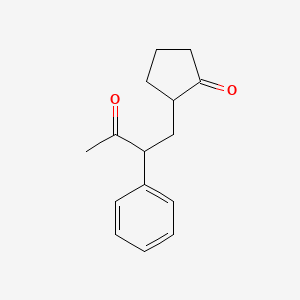
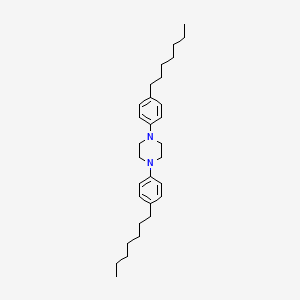
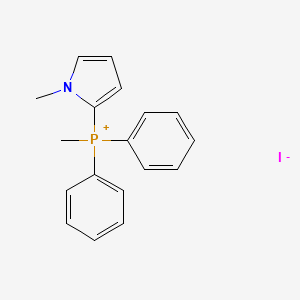
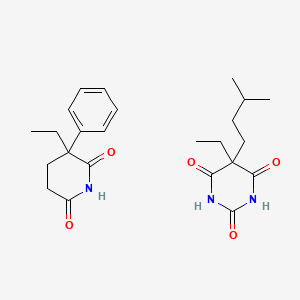

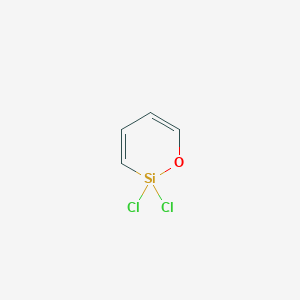

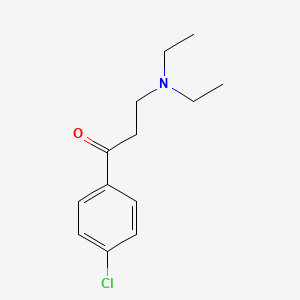
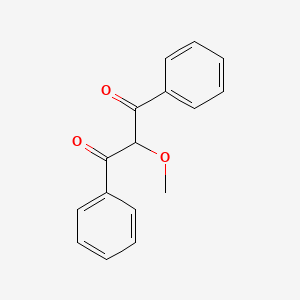

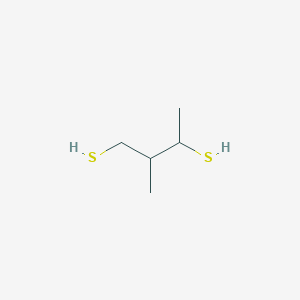
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
